10-Undecynoic acid

描述

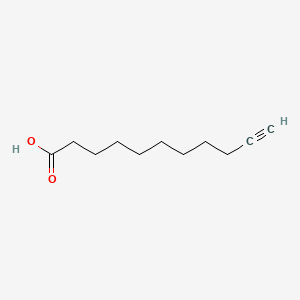

10-Undecynoic acid is an acetylenic fatty acid with the molecular formula C₁₁H₁₈O₂. It is known for its unique structure, featuring a triple bond between the ninth and tenth carbon atoms. This compound is derived from castor oil and has been studied for its various biological and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 10-Undecynoic acid can be synthesized through the dehydrobromination of 10-undecenoic acid. This process involves the removal of a bromine atom from 10-undecenoic acid, resulting in the formation of the triple bond characteristic of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of castor oil as a starting material. The castor oil undergoes pyrolysis to produce ricinoleic acid, which is then converted to 10-undecenoic acid. The final step involves the dehydrobromination of 10-undecenoic acid to yield this compound .

化学反应分析

Types of Reactions: 10-Undecynoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the triple bond to a double or single bond.

Substitution: The triple bond in this compound makes it reactive towards nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as sodium amide or lithium diisopropylamide can be used for nucleophilic substitution.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Applications

Biofilm Inhibition

Recent studies have highlighted the effectiveness of 10-undecynoic acid as an anti-adherent agent against biofilms formed by oral pathogens, particularly Streptococcus mutans. Research indicates that it exhibits strong bacteriostatic and bactericidal properties. The minimum inhibitory concentration (MIC) was determined to be 2.5 mg/ml, with a minimum biofilm inhibitory concentration (MBIC) of the same value. Complete inhibition of biofilm formation was achieved at 5.0 mg/ml, demonstrating its potential as an adjunctive therapeutic agent in oral health care .

Mechanism of Action

The compound disrupts the acid tolerance of S. mutans, enhancing its efficacy against pre-existing biofilms. This property is critical for developing new strategies to combat dental caries and other related infections, as it addresses both planktonic and biofilm states of bacteria .

Antioxidant Activity

This compound has been synthesized into novel lipoconjugates with phenolic acids, which exhibit significant antioxidant properties. The antioxidant activity was evaluated using the DPPH radical scavenging assay and differential scanning calorimetry (DSC). Some derivatives showed excellent radical scavenging capabilities, indicating their potential use in preventing oxidative stress-related conditions .

Cytotoxicity Studies

The cytotoxic effects of this compound and its derivatives have been investigated against various cancer cell lines. Some synthesized compounds demonstrated promising anticancer activity, suggesting that these derivatives could be further explored for therapeutic applications in oncology .

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for formulating active pharmaceutical ingredients, particularly in antifungal treatments and skin care products. Its role as an antifungal agent is notable, as it is effective against various fungal pathogens that cause skin infections .

Cosmetic Industry

In cosmetics, this compound is incorporated into antidandruff shampoos and other personal care products due to its antimicrobial properties. It serves as a key ingredient that helps combat scalp conditions caused by fungal infections .

Industrial Applications

Beyond healthcare and cosmetics, this compound is involved in the production of nylon-11 and other industrial chemicals such as undecylenic aldehyde and undecylenic alcohol. Its versatility makes it a valuable compound in various manufacturing processes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Effective against biofilms of Streptococcus mutans; inhibits bacterial growth |

| Antioxidant | Exhibits radical scavenging activity; potential use in oxidative stress prevention |

| Cytotoxicity | Some derivatives show anticancer properties against various cell lines |

| Pharmaceuticals | Used in antifungal treatments; active ingredient in skin care products |

| Cosmetics | Incorporated into antidandruff shampoos and personal care products |

| Industrial Chemicals | Key ingredient in nylon-11 production; used in synthesis of other chemicals |

作用机制

The mechanism of action of 10-undecynoic acid involves its interaction with cellular membranes and enzymes. It acts as an irreversible inhibitor of hepatic ω- and ω-1-lauric acid hydroxylases, affecting fatty acid metabolism . Additionally, it inhibits the morphogenesis of Candida albicans by preventing the conversion of yeast to its hyphal form, thereby reducing its virulence .

相似化合物的比较

10-Undecenoic acid: Similar in structure but contains a double bond instead of a triple bond.

Undecylenic acid: Another derivative of castor oil, known for its antifungal properties.

5-Hexynoic acid: A shorter chain acetylenic fatty acid.

Uniqueness: 10-Undecynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its counterparts with double bonds or no unsaturation. Its ability to inhibit specific enzymes and its role in antimicrobial applications make it a valuable compound in various fields .

生物活性

10-Undecynoic acid (10-UDYA) is a fatty acid with significant biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article explores its biological activities, focusing on its effects against microbial pathogens, antioxidant properties, and implications for health.

Chemical Structure and Properties

This compound is an acetylenic fatty acid characterized by a terminal alkyne group. Its structure allows it to interact with biological membranes and enzymes, making it a subject of interest in various biochemical studies.

Inhibition of Biofilm Formation

Recent studies have highlighted the effectiveness of 10-UDYA as an anti-biofilm agent against oral pathogens, particularly Streptococcus spp. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined through macro-broth susceptibility testing:

| Concentration (mg/ml) | Effect |

|---|---|

| 2.5 | MIC (growth inhibition) |

| 5.0 | MBC (bactericidal effect) |

| 5.0 | Complete biofilm inhibition |

| 7.0 | >50% reduction in pre-existing biofilm |

The study found that 10-UDYA not only inhibited the growth of planktonic bacteria but also significantly reduced biofilm formation on surfaces coated with saliva, suggesting its potential application in oral health products aimed at preventing dental caries .

The mechanism by which 10-UDYA exerts its antimicrobial effects includes:

- Disruption of Acid Tolerance : It alters the acid tolerance of Streptococcus mutans, making them more susceptible to acidic environments.

- Biofilm Penetration : The compound's ability to penetrate biofilms enhances its efficacy in eradicating established bacterial colonies.

- Anti-Adherent Properties : Even at sub-MBC concentrations, 10-UDYA demonstrated strong anti-adherent effects on bacterial cells .

Antioxidant Properties

In addition to its antimicrobial activity, 10-UDYA has been evaluated for its antioxidant capabilities. Research involving the synthesis of derivatives from 10-undecenoic acid showed promising results in scavenging free radicals. The antioxidant activity was assessed using the DPPH radical scavenging assay, revealing that certain derivatives exhibited significant activity, indicating their potential use in preventing oxidative stress-related diseases .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of 10-UDYA and its derivatives have been studied against various cancer cell lines. Some synthesized compounds based on 10-undecenoic acid demonstrated notable cytotoxicity, suggesting their potential as anticancer agents. The evaluation included:

- Cell Line Testing : Compounds were screened against five different cancer cell lines.

- Mechanistic Insights : Preliminary findings suggest that these compounds may induce apoptosis in cancer cells, warranting further investigation into their mechanisms .

Case Studies and Research Findings

- Biofilm Efficacy :

- Antioxidant Activity :

- Cytotoxicity Studies :

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 10-undecynoic acid with high purity?

- The synthesis of this compound can be achieved via dehydrobromination of 10-undecenoic acid, as reported in enzymatic and chemical protocols . To ensure purity (>95%), purification steps such as recrystallization or column chromatography should be employed, followed by validation using acid-base titration and GC-FID .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

- Gas chromatography coupled with mass spectrometry (GC-MS) is critical for structural confirmation, while GC-FID quantifies purity (≥94%) . Acid-base titration can cross-validate assay results, ensuring consistency between methods .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- The compound is classified as a skin, eye, and respiratory irritant. Researchers must use fume hoods, wear nitrile gloves, and employ dust-control measures to minimize inhalation risks. Emergency protocols for spills include using dry powder absorbents and avoiding water jets .

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental models are suitable for studying this?

- This compound irreversibly inhibits hepatic ω- and ω-1-lauric acid hydroxylases, particularly CYP4A1. In vitro assays using liver microsomes or recombinant CYP4A1, combined with NADPH-dependent hydroxylation activity measurements, are standard. Controls should include competitive inhibitors (e.g., lauric acid) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic effects of this compound, such as its dual role in inhibiting and promoting fatty acid pathways?

- Transcriptomic and metabolomic integration is key. For example, in Aspergillus studies, downregulation of this compound correlated with upregulated α-linolenic acid synthesis. Multi-omics approaches (RNA-Seq, LC-MS) can disentangle pathway-specific effects, while dose-response experiments clarify concentration-dependent mechanisms .

Q. What experimental designs are optimal for investigating the compound’s impact on membrane fluidity and exopolysaccharide production in microbial systems?

- Use fluorescence anisotropy (e.g., DPH probes) to quantify membrane fluidity changes in microbial cultures treated with this compound. Exopolysaccharide secretion can be measured via ethanol precipitation and colorimetric assays (e.g., phenol-sulfuric acid method). Include unsaturated fatty acid supplementation (e.g., oleic acid) as a positive control .

Q. How can microwave-assisted click chemistry be optimized for functionalizing this compound in polymer research?

- Catalytic systems like Cu(II)/sodium L-ascorbate enhance reaction efficiency. Parameters to optimize include microwave power (50–100 W), solvent polarity (e.g., DMF), and reaction time (1–4 hrs). Monitor conversion rates via FT-IR or ¹H NMR to track alkyne-azide cycloaddition .

Q. What strategies mitigate batch-to-batch variability in this compound used for enzyme inhibition studies?

- Implement strict quality control: (1) pre-screening batches via GC-MS for ≥95% purity, (2) standardizing storage conditions (−20°C under nitrogen), and (3) using internal standards (e.g., deuterated lauric acid) in enzymatic assays to normalize activity measurements .

Q. How should researchers address gaps in ecotoxicological data for this compound?

- Conduct acute toxicity assays using Daphnia magna or algal models (e.g., Chlorella vulgaris) per OECD guidelines. Measure LC₅₀/EC₅₀ values and bioaccumulation potential via octanol-water partition coefficients (log Kow). Pair with biodegradability tests (e.g., OECD 301B) to assess environmental persistence .

Q. What computational tools can predict the interaction of this compound with non-CYP enzyme targets?

- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to enzymes like fatty acid desaturases. Validate predictions with in vitro mutagenesis (e.g., site-directed mutagenesis of active-site residues) .

Q. Methodological Guidelines

- Data Contradiction Analysis : When conflicting results arise (e.g., metabolite upregulation vs. enzyme inhibition), apply Bradford-Hill criteria to evaluate causality. Use orthogonal assays (e.g., enzymatic activity + qRT-PCR) to confirm mechanistic links .

- Reproducibility : Document raw data (e.g., titration curves, chromatograms) in appendices, and provide step-by-step protocols for synthesis and assays to enable replication .

属性

IUPAC Name |

undec-10-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOUTNMJEFWJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075219 | |

| Record name | 10-Undecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2777-65-3 | |

| Record name | 10-Undecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2777-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Undecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002777653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Undecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-UNDECYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F79G7H1WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。